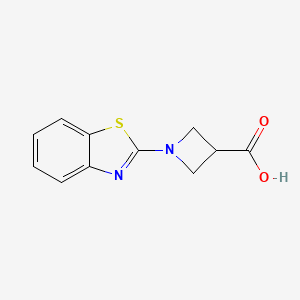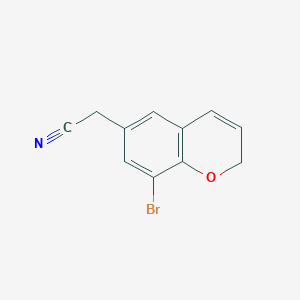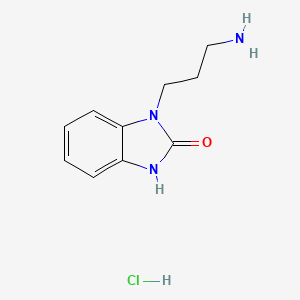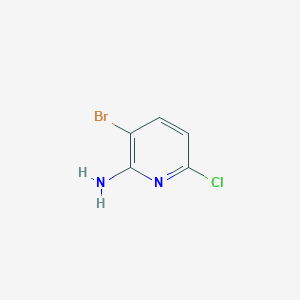![molecular formula C7H6BrN3 B1522666 3-溴-7-甲基吡唑并[1,5-a]嘧啶 CAS No. 61552-56-5](/img/structure/B1522666.png)
3-溴-7-甲基吡唑并[1,5-a]嘧啶
描述
3-Bromo-7-methylpyrazolo[1,5-A]pyrimidine is a useful research compound. Its molecular formula is C7H6BrN3 and its molecular weight is 212.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-7-methylpyrazolo[1,5-A]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-7-methylpyrazolo[1,5-A]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
生物成像的荧光探针
3-溴-7-甲基吡唑并[1,5-a]嘧啶: 衍生物已被鉴定为光学应用的战略性化合物。 它们被用作荧光探针,用于研究细胞内过程的动力学,因为它们具有可调的光物理性质 。 这些化合物可以被设计为表现出固态发射强度,使其与香豆素-153 和罗丹明 6G 等商业探针相媲美 .
化学传感器
这些化合物的结构多样性和杂原子的存在使它们成为潜在的离子螯合剂。 这使得它们可以用作化学传感器,检测溶液中各种离子的存在,这对环境监测和工业过程至关重要 .
有机发光二极管 (OLED)
由于在不同溶剂中具有优异的光稳定性和高量子产率,这些吡唑并[1,5-a]嘧啶被用于开发 OLED。 它们在该领域的应用促进了显示和照明技术的进步 .
生物大分子相互作用
这些化合物作为荧光标记的能力使其在生物大分子相互作用的研究中很有用。 这种应用对于理解生物过程和开发新药具有重要意义 .
癌症治疗
吡唑并[1,5-a]嘧啶在生物应用中受到关注,特别是在癌症治疗中。 它们已被用作癌细胞的脂滴生物标志物,证明了它们在医学诊断和治疗策略中的多功能性和潜力 .
材料科学
在材料科学领域,这些化合物有助于开发具有增强性能的新材料。 它们在绿色溶剂中的合成可及性和溶解度使其成为创造环境友好材料的理想选择 .
离子传感
这些化合物应用于离子传感,这对于检测生物系统或工业应用中离子浓度的变化至关重要。 这种传感能力对于维持体内平衡和监测工业过程至关重要 .
光电子学
在光电子学领域,这些化合物因其有利的光学性质而被使用。 它们参与创建基于光与电子态相互作用的设备,例如传感器和光伏电池 .
属性
IUPAC Name |
3-bromo-7-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-2-3-9-7-6(8)4-10-11(5)7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZJIRXUFGLNDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NC2=C(C=NN12)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678374 | |
| Record name | 3-Bromo-7-methylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61552-56-5 | |
| Record name | 3-Bromo-7-methylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(Benzyloxy)piperidin-1-yl]-2-chloroethan-1-one](/img/structure/B1522583.png)

![Ethyl 2-(2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B1522585.png)











